(R)-tert-Butyl (1-(2-chlorobenzyl)pyrrolidin-3-yl)carbamate
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Overview
Description
®-tert-Butyl (1-(2-chlorobenzyl)pyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring substituted with a 2-chlorobenzyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(2-chlorobenzyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Carbamate Group: The tert-butyl carbamate group can be introduced through a reaction between the pyrrolidine derivative and tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for ®-tert-Butyl (1-(2-chlorobenzyl)pyrrolidin-3-yl)carbamate may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carbamate moiety, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl (1-(2-chlorobenzyl)pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of carbamate derivatives with biological targets. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, ®-tert-Butyl (1-(2-chlorobenzyl)pyrrolidin-3-yl)carbamate is investigated for its potential pharmacological properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-(2-chlorobenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The 2-chlorobenzyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl (1-(2-fluorobenzyl)pyrrolidin-3-yl)carbamate
- ®-tert-Butyl (1-(2-bromobenzyl)pyrrolidin-3-yl)carbamate
- ®-tert-Butyl (1-(2-methylbenzyl)pyrrolidin-3-yl)carbamate
Uniqueness
®-tert-Butyl (1-(2-chlorobenzyl)pyrrolidin-3-yl)carbamate is unique due to the presence of the 2-chlorobenzyl group, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
tert-butyl N-[1-[(2-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBMRJCGCMAPDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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